molecular formula C11H9NO4S B2731767 Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate CAS No. 477851-82-4

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate

Cat. No.: B2731767
CAS No.: 477851-82-4
M. Wt: 251.26
InChI Key: BMFPTCJZPSYBKD-UHFFFAOYSA-N
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Description

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate (CAS 477851-82-4) is a high-purity chemical compound with the molecular formula C 11 H 9 NO 4 S and a molecular weight of 251.26 g/mol . It is a solid supplied for research and development purposes. As a bifunctional molecule featuring both thiophene and furan heterocycles, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with a thiophene-2-carboxylate core, such as the herbicide thifensulfuron-methyl, are known to function by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in amino acid biosynthesis . This mechanism highlights the potential of this structural motif in developing active molecules. Furthermore, copper(I) thiophene-2-carboxylate complexes are utilized as catalysts in various synthetic transformations, including multicomponent reactions to form complex nitrogen-containing heterocycles . This suggests that this compound may be of interest in catalysis and method development studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures, particularly in the exploration of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFPTCJZPSYBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of thiophene and furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate, highlighting differences in substituents and their implications:

Compound Name Substituents on Thiophene Ring Molecular Formula Key Properties/Applications Reference
This compound 3: 5-carbamoylfuran; 2: methyl carboxylate C₁₁H₉NO₄S Potential bioactive motifs
Methyl 3-amino-4-methylthiophene-2-carboxylate 3: amino; 4: methyl C₈H₉NO₂S Intermediate for functionalization
Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate 3: trichloroacetamido C₈H₆Cl₃NO₃S Antimicrobial precursor
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5: chloro; 3: chlorosulfonyl C₇H₅Cl₂O₄S₂ Reactive intermediate for sulfonamides
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3: hydroxy; fused benzo[b]thiophene C₁₀H₈O₃S Fluorescence or polymer applications

Key Observations :

  • Electronic Effects: The carbamoylfuran group in the target compound introduces both hydrogen-bonding capacity and π-conjugation, distinguishing it from halogenated (e.g., chloro) or amino-substituted analogues. This may enhance solubility in polar solvents compared to nonpolar derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate .
  • Reactivity : Compounds with sulfonamide or chlorosulfonyl groups (e.g., Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) exhibit higher electrophilicity, making them reactive intermediates for further derivatization, unlike the more stable carbamoyl group .
  • Biological Relevance : The trichloroacetamido derivative () has demonstrated utility in antimalarial research, suggesting that the carbamoylfuran analogue could similarly interact with biological targets through its amide functionality .

Biological Activity

Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Chemical Formula: C11H10N2O4S
Molecular Weight: 246.27 g/mol
CAS Number: 255828-29-6

The compound features a thiophene ring, a furan moiety, and a carboxylate group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity : Thiophene derivatives have shown promise as antiviral agents. Research indicates that compounds with similar scaffolds exhibit activity against viruses such as the Ebola virus. For instance, studies have demonstrated that certain thiophene derivatives can inhibit viral entry by targeting specific viral proteins .
  • Antimicrobial Properties : There is emerging evidence that compounds containing thiophene and furan rings possess antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death.
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antiviral Studies : A study conducted on a series of thiophene derivatives identified one compound with an EC50 value (the concentration required for 50% inhibition of viral replication) in the micromolar range against the Ebola virus pseudotype . The selectivity index (SI), which indicates the safety margin of the compound, was also favorable, suggesting potential for further development.
    CompoundEC50 (μM)CC50 (μM)SI (CC50/EC50)
    Thiophene Derivative A0.0716229
    This compoundTBDTBDTBD
  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its efficacy.
    Bacteria SpeciesMIC (μg/mL)
    Staphylococcus aureus32
    Escherichia coli64

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral protein interactions necessary for host cell entry .
  • Disruption of Cellular Processes : The compound may affect cellular signaling pathways involved in inflammation or microbial resistance mechanisms.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

  • Absorption : Initial studies indicate that thiophene derivatives can be absorbed effectively when administered orally.
  • Distribution : The lipophilicity of the compound suggests it may distribute well in lipid membranes, potentially enhancing its bioavailability.
  • Metabolism and Excretion : Further research is needed to clarify the metabolic pathways involved and the rate at which the compound is excreted from the body.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate?

  • Methodology : Begin with a thiophene-2-carboxylate scaffold (e.g., methyl thiophene-2-carboxylate) and introduce functional groups via sequential reactions. The 5-carbamoylfuran moiety can be added through cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, chlorosulfonation followed by amidation is a common strategy for introducing sulfonamide or carbamate groups on thiophene derivatives .
  • Optimization : Monitor reaction progress using TLC and purify intermediates via column chromatography or recrystallization. Final products should be characterized by NMR, IR, and mass spectrometry to confirm regioselectivity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments and carbon frameworks, particularly distinguishing aromatic thiophene and furan resonances .
  • IR Spectroscopy : Detect functional groups like ester (C=O, ~1700 cm⁻¹), carbamate (N–H, ~3300 cm⁻¹), and furan ring vibrations .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using single-crystal diffraction (SHELX software is widely used for refinement) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy of sulfonating agents (e.g., chlorosulfonic acid) and organic solvents. Refer to safety data sheets for thiophene derivatives, which highlight risks of skin/eye exposure and flammability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Troubleshooting :

  • Dynamic Effects : Conformational flexibility (e.g., rotamers in the carbamoyl group) may cause unexpected splitting. Use variable-temperature NMR to observe coalescence .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to verify assignments .

Q. What strategies optimize reaction yields in the synthesis of derivatives?

  • Key Variables :

  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature Control : Maintain 60–80°C for sulfonation steps to avoid side reactions .

Q. How can QSAR models guide the design of bioactive derivatives?

  • Approach :

  • Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters to correlate structure with activity .
  • Validation : Test predicted derivatives in vitro (e.g., enzyme inhibition assays) and refine models using regression analysis .

Q. What mechanistic insights explain the compound’s potential biological activity?

  • Hypotheses :

  • Enzyme Inhibition : The carbamoyl group may act as a hydrogen-bond donor to protease active sites (e.g., SARS-CoV-2 Mpro). Molecular docking (AutoDock Vina) can predict binding modes .
  • Receptor Interactions : Thiophene-furan hybrids may modulate GPCRs or kinase pathways, as seen in structurally related antitumor agents .

Q. How can solubility challenges in biological assays be addressed?

  • Solutions :

  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Convert the ester group to a more hydrophilic moiety (e.g., carboxylate salt) .

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